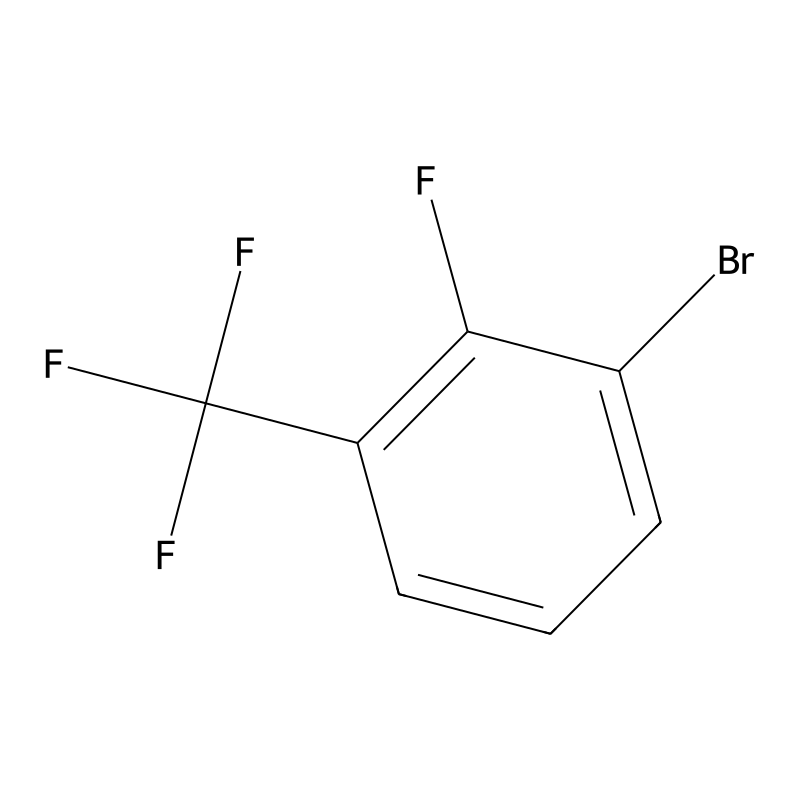

3-Bromo-2-fluorobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of a reactive bromine atom and fluorine atoms, 3-Bromo-2-fluorobenzotrifluoride can be a valuable intermediate in organic synthesis. The bromine can be readily substituted for other functional groups, while the fluorine atoms can influence the reactivity of the molecule [].

Material Science

Organofluorine compounds like 3-Bromo-2-fluorobenzotrifluoride are of interest in material science due to the unique properties imparted by the carbon-fluorine bond. These properties can include improved thermal stability, chemical resistance, and specific electrical properties []. Research in this field might explore using 3-Bromo-2-fluorobenzotrifluoride as a building block for novel materials .

Medicinal Chemistry

Fluorine substitution is a common strategy in medicinal chemistry to improve the drug-like properties of molecules []. 3-Bromo-2-fluorobenzotrifluoride could potentially serve as a starting material for the synthesis of new fluorinated pharmaceuticals , although further research is needed to explore this possibility.

3-Bromo-2-fluorobenzotrifluoride is an aromatic compound with the molecular formula C7H3BrF4 and a molecular weight of 243.00 g/mol. It features a bromine atom and a fluorine atom substituted on a benzene ring that is also decorated with three trifluoromethyl groups. This compound is noted for its unique structure, which contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals .

Due to the lack of specific research on 3-bromo-2-fluorobenzotrifluoride, a mechanism of action cannot be established at this time.

The chemical reactivity of 3-Bromo-2-fluorobenzotrifluoride is influenced by the presence of both bromine and fluorine substituents, which can participate in nucleophilic substitutions and electrophilic aromatic substitutions. Typical reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, facilitating the formation of various derivatives.

- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho and para positions relative to itself, allowing for further functionalization of the aromatic ring.

- Reduction Reactions: The compound can undergo reduction to yield different derivatives, which may have distinct biological activities or physical properties .

The synthesis of 3-Bromo-2-fluorobenzotrifluoride can be achieved through several methods, including:

- Bromination of 2-Fluorobenzotrifluoride: This method involves the electrophilic bromination of 2-fluorobenzotrifluoride using bromine or brominating agents under controlled conditions.

- Nitration followed by Reduction: Starting from a nitro derivative, nitration followed by selective reduction can yield the desired brominated product.

- Fractional Distillation: After synthesis, purification through fractional distillation can help isolate 3-Bromo-2-fluorobenzotrifluoride from reaction mixtures .

3-Bromo-2-fluorobenzotrifluoride finds applications in various domains:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it useful in developing advanced materials, including polymers with specific thermal or electrical characteristics.

- Research: The compound is utilized in chemical research for studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 3-Bromo-2-fluorobenzotrifluoride focus on its behavior in biological systems and its interactions with other chemical entities. These studies are crucial for understanding its potential toxicity and environmental impact. Research indicates that halogenated compounds may interact with biological membranes or enzymes, influencing their activity and efficacy .

Several compounds share structural similarities with 3-Bromo-2-fluorobenzotrifluoride. Here are some notable examples:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| 5-Bromo-2-fluorobenzotrifluoride | 393-37-3 | Bromine at position 5 | 0.92 |

| 4-Bromo-2-fluorobenzotrifluoride | 142808-15-9 | Bromine at position 4 | 0.90 |

| 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 68322-84-9 | Fluorine at position 1 | 0.87 |

| 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene | 104540-42-3 | Fluorine at position 1 | 0.85 |

| 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | 156243-64-0 | Multiple fluorines | 0.85 |

These compounds exhibit similar reactivity patterns but differ in their specific applications and biological activities due to variations in their substitution patterns on the benzene ring .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant